molecular formula C15H24N2O3 B2582843 1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361728-10-9

1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2582843
CAS No.: 2361728-10-9
M. Wt: 280.368
InChI Key: YHKFWUDLJLUWKD-UHFFFAOYSA-N
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Description

1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrrolidine ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the piperidine ring: The piperidine ring can be synthesized by cyclization of a suitable precursor, often involving a nucleophilic substitution reaction.

    Coupling of the pyrrolidine and piperidine rings: This step involves the formation of an amide bond between the two rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the prop-2-en-1-one moiety: This final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Addition: The prop-2-en-1-one moiety can participate in addition reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(1-oxo-3-phenyl-2-propenyl)piperidine: This compound shares a similar piperidine and prop-2-en-1-one structure but lacks the pyrrolidine ring and methoxymethyl group.

    N-Methyl-2-pyrrolidone: This compound contains a pyrrolidine ring but differs in its functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[2-(methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-14(18)16-9-6-12(7-10-16)15(19)17-8-4-5-13(17)11-20-2/h3,12-13H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKFWUDLJLUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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